Mesdopetam
Overview
Description
Mesdopetam, also known as IRL790, is an investigational small molecule compound with psychomotor stabilizing properties . It is primarily being developed for the treatment of levodopa-induced dyskinesias (LIDs), a severe form of troublesome involuntary movements commonly occurring in Parkinson’s disease . It also has potential in treating Parkinson’s disease Psychosis (PD-P) .
Molecular Structure Analysis
Mesdopetam has a chemical formula of C12H18FNO3S . Its exact mass is 275.10 and its molecular weight is 275.34 . The elemental analysis shows that it contains Carbon (52.35%), Hydrogen (6.59%), Fluorine (6.90%), Nitrogen (5.09%), Oxygen (17.43%), and Sulfur (11.64%) .
Physical And Chemical Properties Analysis
Mesdopetam has a chemical formula of C12H18FNO3S and a molecular weight of 275.34 . Its solubility and stability information is not available in the retrieved data.
Scientific Research Applications
Safety, Tolerability, and Pharmacokinetics in Healthy Volunteers : A study by Sjöberg et al. (2020) evaluated Mesdopetam's safety, tolerability, and pharmacokinetics in a first-in-human study involving healthy male volunteers. The study found that Mesdopetam was well-tolerated up to a 120 mg single dose and up to 80 mg upon multiple dosing. Adverse events were mainly related to the nervous system and were dose-dependent. The pharmacokinetics of Mesdopetam supported its twice-daily use in patients, showing rapid absorption and dose-linear pharmacokinetics with a plasma half-life of around 7 hours upon single and repeated dosing (Sjöberg et al., 2020).
Preclinical Pharmacology for Parkinson Disease : In another study, Waters et al. (2020) explored the preclinical pharmacology of Mesdopetam for the treatment of motor and psychiatric complications in Parkinson disease. The study highlighted Mesdopetam's potential to normalize behavioral phenotype in hyperdopaminergic as well as hypoglutamatergic states. It was active in models of perturbed dopaminergic and glutamatergic signaling, including rodent l-DOPA–induced dyskinesias and psychostimulant-induced hyperactivity, without impairing normal behavior. This suggests Mesdopetam's balancing effects on aberrant motor phenotypes and its utility in managing dopamine D3 receptor-mediated complications in PD (Waters et al., 2020).
Future Directions
Mesdopetam has completed Phase IIb and is in preparation toward Phase III . It is expected to enroll 200 to 250 patients who have dyskinesia for at least two hours per day . The upcoming Phase 3 study plans to use the UDysRS (specifically, parts 1, 3, and 4 of this scale) as its main measure of efficacy in testing if Mesdopetam can ease dyskinesia .
Relevant Papers
A scientific paper reporting the effects of Mesdopetam in a preclinical model of Parkinson’s disease psychosis (PD-P) has been published in the journal Neurotherapeutics . The studies concluded that Mesdopetam displays key features associated with antipsychotic efficacy in this PD-P model and should be further explored as a potential novel treatment option for psychosis in Parkinson’s disease .
properties
IUPAC Name |
N-[2-(3-fluoro-5-methylsulfonylphenoxy)ethyl]propan-1-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18FNO3S/c1-3-4-14-5-6-17-11-7-10(13)8-12(9-11)18(2,15)16/h7-9,14H,3-6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSBPYFBXSLJHCR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNCCOC1=CC(=CC(=C1)S(=O)(=O)C)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18FNO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Mesdopetam | |
CAS RN |
1403894-72-3 | |
Record name | IRL-790 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1403894723 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Mesdopetam | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB16229 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | N-(2-(3-fluoro-5-(methylsulfonyl)phenoxy)ethyl)propan-1-amine (2R,3R)-2,3-dihydroxysuccinate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | MESDOPETAM | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HD4QV8GX26 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.